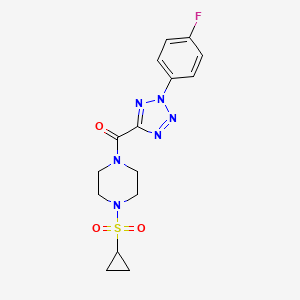

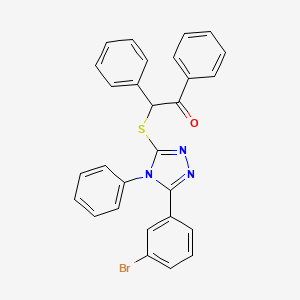

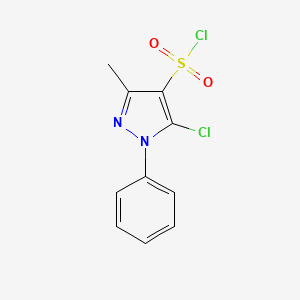

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone was achieved efficiently by conventional acid-amine coupling . The reaction was monitored by TLC and the compound was characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, are key pharmacophoric groups in antipsychotic agents, demonstrating the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. This study investigates the contributions of specific pharmacophoric groups to the selectivity and potency of agents targeting D2-like receptors, highlighting the complex structure-responsibility in receptor affinity (Sikazwe et al., 2009).

Disposition and Metabolism of Arylpiperazine Derivatives

Arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, producing 1-aryl-piperazines. These metabolites, known for their variety of serotonin receptor-related effects, distribute extensively in tissues, including the brain, and are transformed primarily by CYP2D6-dependent oxidation. The variability in metabolite-to-parent drug ratios among individuals emphasizes the need for understanding the metabolic pathways and potential for uncontrolled use as designer drugs (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, a significant scaffold in drug design, is found in numerous drugs across various therapeutic areas, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resultant molecules, indicating the versatility and broad potential of this scaffold in pharmaceutical research (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine and Its Analogues

Piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review focuses on the design, rationale, and structure-activity relationship of potent anti-TB molecules containing piperazine, aiming to inspire the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Recent Progress in Biological Activities of Synthesized Phenothiazines

Exploring phenothiazines has led to the discovery of compounds with significant antibacterial, anticancer, antiviral, and anti-inflammatory activities. The structural modifications and interactions of phenothiazines with biological systems, through pharmacophoric substituents and multicyclic ring systems, have revealed them as potent pharmacophoric moieties for developing new compounds with desirable biological activities (Pluta et al., 2011).

Propiedades

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O3S/c16-11-1-3-12(4-2-11)22-18-14(17-19-22)15(23)20-7-9-21(10-8-20)26(24,25)13-5-6-13/h1-4,13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREASCXVOVDAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)

![(4-Methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2824160.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![3-(2-Chlorophenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2824176.png)